4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile
CAS No.: 186000-52-2
Cat. No.: VC21302806
Molecular Formula: C14H10ClNO
Molecular Weight: 243.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 186000-52-2 |
|---|---|
| Molecular Formula | C14H10ClNO |
| Molecular Weight | 243.69 g/mol |
| IUPAC Name | 4-[(3-chlorophenyl)-hydroxymethyl]benzonitrile |
| Standard InChI | InChI=1S/C14H10ClNO/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-8,14,17H |
| Standard InChI Key | XMKUXLMPAHGREV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)C#N)O |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)C#N)O |
Introduction
Chemical Structure and Properties
4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile features a complex molecular structure that significantly influences its chemical behavior and potential applications. The compound contains three key structural components: a 3-chlorophenyl group, a hydroxyl group attached to a central methyl carbon, and a benzonitrile group.
Molecular Characteristics
The chemical identity of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile is defined by several key parameters:
| Property | Value |
|---|---|
| Common Name | 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile |
| CAS Number | 186000-52-2 |
| Molecular Formula | C14H10ClNO |
| Molecular Weight | 243.68800 g/mol |
| Exact Mass | 243.04500 |
| PSA | 44.02000 |
| LogP | 3.29338 |
The compound has a molecular weight of 243.69 g/mol, which places it in the category of medium-sized organic molecules . Its molecular formula C14H10ClNO indicates a structure containing 14 carbon atoms, 10 hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom .
Physical Properties
The available physical and chemical data for this compound is somewhat limited, with several properties listed as unavailable in standard chemical databases:
| Physical Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
The polarity of the molecule is influenced by the presence of both hydrophilic (hydroxyl) and hydrophobic (aromatic) components. The LogP value of 3.29338 suggests moderate lipophilicity, indicating better solubility in organic solvents than in water . The polar surface area (PSA) of 44.02000 provides information about the molecule's ability to penetrate cell membranes, which can be relevant for potential biochemical applications .
Structural Features
The structure of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile contains several noteworthy features:
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The benzonitrile group consists of a benzene ring with a cyano (-CN) group at the para position, which contributes to the electron-withdrawing properties of the molecule.
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The hydroxyl (-OH) group attached to the central methyl carbon introduces a hydrogen bond donor site.
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The 3-chlorophenyl group provides an electron-withdrawing effect due to the chlorine atom at position 3 on the phenyl ring.
This combination of structural elements creates a molecule with unique chemical reactivity patterns, particularly at the central carbon bearing the hydroxyl group, which represents a potential reaction site for various chemical transformations.
Synthesis Methods and Reactions
Related Synthetic Processes
Drawing parallels from related compounds can provide additional context. For instance, the crystallographic research on 4-(chloromethyl)benzonitrile reveals that this compound has been used as an intermediate in various organic synthesis processes . This related compound is often employed in the production of high-value chemicals including fluorescent brighteners, dyes, pesticides, synthetic fragrances, and detergents .
Similar synthetic principles might apply to 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile, suggesting potential utility as an intermediate in complex organic synthesis pathways.
Applications and Research Significance
Research Applications in Structural Studies
Compounds with similar structural features have been studied using advanced analytical techniques such as:
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Density Functional Theory (DFT) calculations
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Vibrational spectroscopy including FT-IR and FT-Raman
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UV-Vis and NMR spectroscopy
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Natural bond orbital (NBO) analysis
These techniques provide valuable insights into molecular geometry, electron distribution, and intramolecular interactions. The hydroxyl group and nitrile moiety in 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile would make it particularly suitable for such investigations, especially for studying hydrogen bonding patterns and electronic effects across the conjugated system.
Structural Relationships with Similar Compounds
Comparison with 4-(Chloromethyl)benzonitrile
The crystallographic study of 4-(chloromethyl)benzonitrile revealed that it crystallizes in the orthorhombic Pnma space group with only half a molecule in its asymmetric unit located on a mirror plane . This compound exhibits a nearly regular hexagonal benzene ring with bond lengths ranging from 1.389(1) to 1.398(2) Å and angles ranging from 119.08(8)° to 121.05(11)° .
The nitrile group in 4-(chloromethyl)benzonitrile is almost coplanar with the benzene ring, showing very small deviations (0.020(1) Å for C6 and 0.061(1) Å for N1) . This structural feature might be shared by 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile, although the presence of the additional substituents could influence the planarity.
Intermolecular Interactions
In crystalline 4-(chloromethyl)benzonitrile, intermolecular interactions include weak C–H⋯N hydrogen bonds, C–H⋯π interactions, and π⋯π stacking between the nitrile group and adjacent benzene rings . These interactions collectively contribute to a three-dimensional network in the crystal structure.
By analogy, 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile would likely exhibit a more complex network of intermolecular interactions due to the presence of the hydroxyl group, which can participate in stronger hydrogen bonding interactions as both donor and acceptor. The 3-chlorophenyl group would also introduce additional possibilities for halogen bonding and π-system interactions.
Related Derivatives with Biological Activity
Some structural analogs containing chlorophenyl and hydroxyl groups have shown promising biological activities. For instance, derivatives of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester have demonstrated selective inhibition of colon cancer cell proliferation with IC50 values ranging from 0.12 mg mL−1 to 0.81 mg mL−1.
This suggests that 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile might also possess potential biological activities worth investigating, particularly given its structural features that could enable binding to biological targets.
Analytical Characterization
Spectroscopic Analysis
For comprehensive characterization of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile, several spectroscopic techniques would be applicable:
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Infrared (IR) Spectroscopy: Would reveal characteristic absorption bands for the nitrile group (typically around 2200-2260 cm-1), hydroxyl group (broad band around 3200-3600 cm-1), and aromatic C-H stretching (around 3000-3100 cm-1).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show distinctive signals for aromatic protons, the hydroxyl proton, and the methine proton at the central carbon. 13C NMR would provide information about the carbon environments, including the characteristic nitrile carbon signal.
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Mass Spectrometry: Would confirm the molecular weight and reveal fragmentation patterns specific to the structural components of the molecule.
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